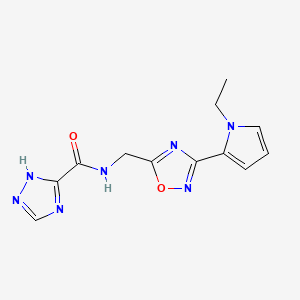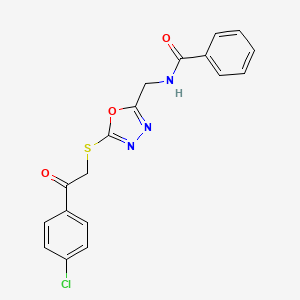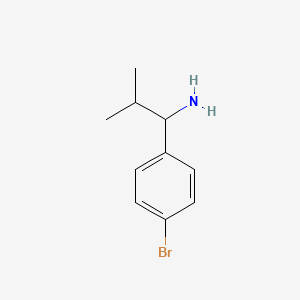
1-(4-Bromophenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-1-amine group
作用机制
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity, which was justified by a molecular docking study conducted on Lm-PTR1 .
Biochemical Pathways
For example, pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting their interaction with the biochemical pathways of Leishmania and Plasmodium species .
Pharmacokinetics
Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics, including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .
Result of Action
For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity .
Action Environment
It’s worth noting that environmental and genetic factors have been shown to influence the activity of certain compounds .
生化分析
Biochemical Properties
The bromine atom in 1-(4-Bromophenyl)-2-methylpropan-1-amine could potentially interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have shown effects on cellular processes. For instance, a pyrazoline derivative with a 4-bromophenyl group has shown neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Molecular Mechanism
Brominated compounds often undergo electrophilic aromatic substitution reactions . This suggests that this compound could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. It’s crucial to consider that the effects of such compounds can vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .
Metabolic Pathways
Related compounds have been shown to undergo various metabolic transformations .
Transport and Distribution
The bromine atom in the compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
A related compound, a conjugate of bis[((4-bromophenyl)amino)quinazoline], has been shown to exhibit specific subcellular localization in mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine typically involves the bromination of a phenyl ring followed by the introduction of a methylpropan-1-amine group. One common method involves the reaction of 4-bromobenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylpropan-1-amine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium amide (NaNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4-bromophenylacetone or 4-bromobenzoic acid.
Reduction: Formation of 1-(4-phenyl)-2-methylpropan-1-amine.
Substitution: Formation of 4-hydroxyphenylpropan-1-amine or 4-aminophenylpropan-1-amine.
科学研究应用
1-(4-Bromophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
1-(4-Bromophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(4-Fluorophenyl)-2-methylpropan-1-amine:
1-(4-Methylphenyl)-2-methylpropan-1-amine: The presence of a methyl group instead of bromine results in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can participate in various chemical transformations and interactions.
属性
IUPAC Name |
1-(4-bromophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYPVVIXRRAUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
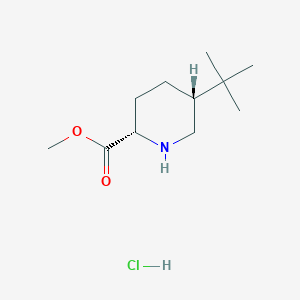
![3-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2783828.png)
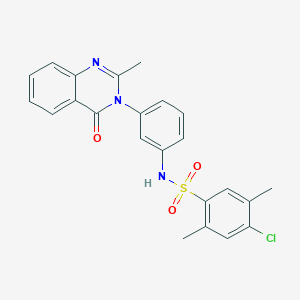
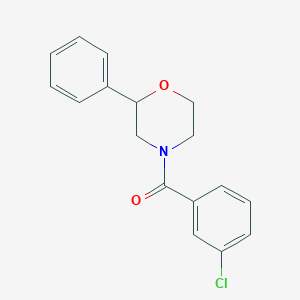
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2783834.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2783838.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-{[6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2783839.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
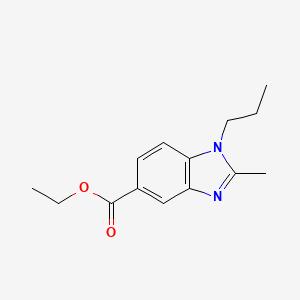
![3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2783842.png)
